REACTION_CXSMILES
|
[CH:1]([NH2:3])=O.[NH2:4][C:5]1[S:6][C:7]2[CH2:22][C:17]3([O:21][CH2:20][CH2:19][O:18]3)[CH2:16][CH2:15][C:8]=2[C:9]=1[C:10](OCC)=[O:11].C([O-])=O.[NH4+]>>[O:18]1[CH2:19][CH2:20][O:21][C:17]21[CH2:16][CH2:15][C:8]1[C:9]3[C:10](=[O:11])[NH:3][CH:1]=[N:4][C:5]=3[S:6][C:7]=1[CH2:22]2 |f:2.3|
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(C1C(=O)OCC)CCC1(OCCO1)C2
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Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The contents were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after which time the heterogeneous contents were removed
|
Type
|
TEMPERATURE
|
Details
|
from heating
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
FILTRATION
|
Details
|
The contents were filtered
|
Type
|
FILTRATION
|
Details
|
the solid filter cake
|
Type
|
WASH
|
Details
|
washed with water (2×60 mL), and suction
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2(OCC1)CC1=C(CC2)C2=C(N=CNC2=O)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |